Cas no 1702911-99-6 (4-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)methyl-1H-pyrazol-3-amine)

4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a chloro group at the 4-position and an amine group at the 3-position. The 1-position is functionalized with a (1-methyl-1H-1,2,3-triazol-4-yl)methyl moiety, enhancing its potential as a versatile intermediate in medicinal and agrochemical synthesis. Its structural complexity offers opportunities for further derivatization, making it valuable for research in drug discovery and crop protection. The compound’s stability and reactivity profile allow for selective modifications, supporting applications in the development of biologically active molecules. Its well-defined synthetic route ensures consistent purity, facilitating reliable experimental outcomes.
4-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)methyl-1H-pyrazol-3-amine structure
1702911-99-6 structure
Product name:4-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)methyl-1H-pyrazol-3-amine
CAS No:1702911-99-6
MF:C7H9ClN6
MW:212.639558553696
CID:5711302
PubChem ID:107042852

4-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)methyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1108354
    • 1702911-99-6
    • 4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
    • 1H-Pyrazol-3-amine, 4-chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-
    • 4-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)methyl-1H-pyrazol-3-amine
    • Inchi: 1S/C7H9ClN6/c1-13-2-5(10-12-13)3-14-4-6(8)7(9)11-14/h2,4H,3H2,1H3,(H2,9,11)
    • InChI Key: KCFIKKJZBVCWJX-UHFFFAOYSA-N
    • SMILES: ClC1C(N)=NN(C=1)CC1=CN(C)N=N1

Computed Properties

  • Exact Mass: 212.0577220g/mol
  • Monoisotopic Mass: 212.0577220g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 74.6Ų

Experimental Properties

  • Density: 1?+-.0.1 g/cm3(Predicted)
  • Boiling Point: 452.9±55.0 °C(Predicted)
  • pka: 1.71±0.10(Predicted)

4-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)methyl-1H-pyrazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1108354-0.25g
4-chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
1702911-99-6 95%
0.25g
$1104.0 2023-10-27
Enamine
EN300-1108354-1.0g
4-chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
1702911-99-6
1g
$1500.0 2023-05-27
Enamine
EN300-1108354-0.1g
4-chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
1702911-99-6 95%
0.1g
$1056.0 2023-10-27
Enamine
EN300-1108354-0.5g
4-chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
1702911-99-6 95%
0.5g
$1152.0 2023-10-27
Enamine
EN300-1108354-0.05g
4-chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
1702911-99-6 95%
0.05g
$1008.0 2023-10-27
Enamine
EN300-1108354-2.5g
4-chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
1702911-99-6 95%
2.5g
$2351.0 2023-10-27
Enamine
EN300-1108354-5.0g
4-chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
1702911-99-6
5g
$4349.0 2023-05-27
Enamine
EN300-1108354-10.0g
4-chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
1702911-99-6
10g
$6450.0 2023-05-27
Enamine
EN300-1108354-1g
4-chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
1702911-99-6 95%
1g
$1200.0 2023-10-27
Enamine
EN300-1108354-5g
4-chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
1702911-99-6 95%
5g
$3479.0 2023-10-27

Additional information on 4-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)methyl-1H-pyrazol-3-amine

Introduction to 4-Chloro-1-(1-Methyl-1H-1,2,3-Triazol-4-yl)methyl-1H-Pyrazol-3-amine (CAS No. 1702911-99-6)

4-Chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)methyl-1H-pyrazol-3-amine (CAS No. 1702911-99-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyrazole and triazole heterocycles, which are known for their diverse biological activities and potential therapeutic applications.

The chemical structure of 4-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)methyl-1H-pyrazol-3-amine is characterized by the presence of a chloro substituent on the pyrazole ring and a methyl-substituted triazole moiety attached via a methylene bridge. This unique structural arrangement confers the compound with distinct physicochemical properties and biological activities that have been the focus of recent studies.

Recent research has highlighted the potential of 4-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)methyl-1H-pyrazol-3-amine as a promising lead compound for the development of new therapeutic agents. Studies have shown that this compound exhibits potent antiviral activity against a range of viral pathogens, including influenza viruses and coronaviruses. The mechanism of action is believed to involve the inhibition of viral replication through the disruption of key viral enzymes and pathways.

In addition to its antiviral properties, 4-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)methyl-1H-pyrazol-3-amine has also demonstrated significant anti-inflammatory effects. Preclinical studies have indicated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 4-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)methyl-1H-pyrazol-3-am ine has been extensively studied to evaluate its suitability for clinical use. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and has a moderate half-life, making it suitable for once-daily dosing regimens. Additionally, it shows low toxicity in animal models, which is a crucial factor for its potential use in human clinical trials.

The safety profile of 4-chloro-1-(1-methyl-H-triazol--yl)methyl-H-pyrazol--amine has been assessed through various preclinical toxicity studies. These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

In terms of synthetic methods, several efficient routes have been developed for the preparation of 4-chloro--(methyl--triazol--yl)methyl--pyrazol--amine. One common approach involves the coupling of 4-chloropyrazole with an appropriately substituted azide followed by copper-catalyzed cycloaddition to form the triazole ring. This method provides high yields and good purity, making it suitable for large-scale production.

The potential applications of 4-chloro--(methyl--triazol--yl)methyl--pyrazol--amine extend beyond antiviral and anti-inflammatory therapies. Recent studies have explored its use as an anticancer agent due to its ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary results from in vitro experiments have shown promising activity against various cancer cell lines, including those resistant to conventional chemotherapy.

In conclusion, 4-chloro--(methyl--triazol--yl)methyl--pyrazol--amine (CAS No. 7029--) is a versatile compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical utility.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk